(4-Boc-Aminophenyl)Boronic Acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

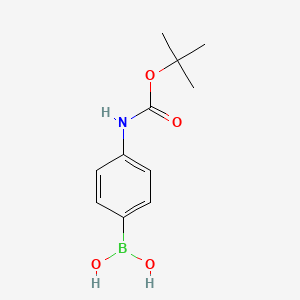

2D Structure

特性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVOLHQIEQVXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394192 | |

| Record name | (4-Boc-Aminophenyl)Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-49-9 | |

| Record name | (4-Boc-Aminophenyl)Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Boc-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (4-Boc-aminophenyl)boronic acid

CAS Number: 380430-49-9

This technical guide provides a comprehensive overview of (4-Boc-aminophenyl)boronic acid, a versatile reagent in organic synthesis, particularly for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical Properties and Data

This compound, systematically named [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the aniline (B41778) moiety enhances its stability and solubility in organic solvents, while the boronic acid functional group makes it a key participant in various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 380430-49-9 | [1] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [1] |

| Molecular Weight | 237.06 g/mol | |

| Melting Point | 199-204 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95.0% | |

| Solubility | Soluble in Methanol. Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL). | [2][3] |

| pKa | 8.0 ± 0.17 (Predicted) | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of 4-aminophenylboronic acid. A representative protocol is as follows:

Reaction Scheme:

4-aminophenylboronic acid + Di-tert-butyl dicarbonate (B1257347) (Boc)₂O → this compound

Procedure:

-

In a suitable reaction vessel, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture of tert-butanol (B103910) and water.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Slowly add a solution of sodium hydroxide (B78521) (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with a cold aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid. A molar yield of 95% with a purity of 98% has been reported for a similar one-pot synthesis starting from the corresponding carboxybenzeneboronic acid.[5]

Suzuki-Miyaura Coupling Reaction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. A representative protocol for the coupling of this compound with 2-bromopyridine (B144113) is provided below.

Reaction Scheme:

This compound + 2-bromopyridine --[Pd(PPh₃)₄, K₂CO₃]--> N-Boc-4-(pyridin-2-yl)aniline

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents) to the flask under the inert atmosphere.

-

Add a degassed mixture of a suitable solvent, such as 1,4-dioxane (B91453) or a mixture of ethanol (B145695) and water, via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired biaryl product. Yields for similar Suzuki coupling reactions involving 2-bromopyridine and various arylboronic acids have been reported in the range of 62-95%.[6]

Visualization of Experimental Workflow and Signaling Pathway

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Ubiquitin-Proteasome Signaling Pathway

This compound is a precursor for the synthesis of various biologically active molecules, including proteasome inhibitors. These inhibitors play a crucial role in cancer therapy by disrupting the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.

Caption: The Ubiquitin-Proteasome pathway and the site of action for proteasome inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to (4-Boc-aminophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-tert-Butoxycarbonyl-aminophenyl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, its critical role in the synthesis of complex molecules, and provides a detailed experimental protocol for its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Core Properties of (4-Boc-aminophenyl)boronic acid

This compound is a stable, versatile reagent used extensively in organic synthesis. The presence of the boronic acid group allows for palladium-catalyzed cross-coupling reactions, while the Boc (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen permits sequential, controlled functionalization, making it highly valuable in multi-step syntheses of pharmaceutical compounds.[1][2]

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 237.06 g/mol | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [3][4][5][6] |

| CAS Number | 380430-49-9 | [3][5][7] |

| Melting Point | 199-204 °C (decomposes) | [8][9] |

| IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [3][6] |

| Hydrogen Bond Donors | 3 | [3][6] |

| Hydrogen Bond Acceptors | 4 | [3][6] |

| Rotatable Bonds | 4 | [3] |

| Topological Polar Surface Area | 78.8 Ų | [3] |

Applications in Drug Discovery and Development

Boronic acids are indispensable in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to create biaryl scaffolds.[10][11][12] These structures are prevalent in a vast number of therapeutic agents.[13][14] The Boc-protected amine on this specific reagent provides a synthetic handle that can be deprotected under acidic conditions to reveal a primary amine.[3][5] This amine can then be used for subsequent modifications, such as amide bond formation, allowing for the construction of complex and diverse molecular libraries for structure-activity relationship (SAR) studies.

The general workflow for utilizing this reagent involves two key transformations: the Suzuki-Miyaura coupling to form the biaryl core, followed by the deprotection of the Boc group to enable further diversification.

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide to form a biaryl compound.[14][15]

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane (B91453) or Toluene/Water mixture, typically 4:1)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl acetate (B1210297), water, brine, anhydrous MgSO₄, silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent system. Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation. Add the palladium catalyst to the stirring mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired Boc-protected biaryl product.

This protocol outlines the removal of the Boc protecting group to yield the free amine.[3][5]

Materials and Reagents:

-

Boc-protected biaryl compound (from Protocol 1)

-

Acidic solution (e.g., 4M HCl in 1,4-dioxane or 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

-

Reaction vessel (e.g., round-bottom flask)

-

Saturated sodium bicarbonate solution

-

Standard workup reagents

Procedure:

-

Reaction Setup: Dissolve the Boc-protected biaryl compound in the chosen solvent (e.g., DCM or 1,4-dioxane) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acidic solution (e.g., 4M HCl in dioxane).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected aminobiaryl product.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The utility of this compound is centered on the Suzuki-Miyaura reaction. Understanding its catalytic cycle is crucial for optimizing reaction conditions. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. BOC deprotection [fr.bzchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (4-Boc-aminophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Boc-aminophenyl)boronic acid, a key building block in organic synthesis, plays a significant role in the development of novel pharmaceuticals and functional materials. Its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling, makes it a valuable reagent for constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical processes and for ensuring its stability and purity.

| Property | Value | Reference(s) |

| CAS Number | 380430-49-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [1][2][3][4] |

| Molecular Weight | 237.06 g/mol | [1][2][3][4] |

| Appearance | White to off-white or brown crystalline powder/solid. | [3][5][6] |

| Melting Point | 199-204 °C (decomposes) | [5][6][7][8][9] |

| Solubility | Soluble in Methanol and DMSO.[5][10][11] In vitro solubility in a DMSO/PEG300/Tween-80/saline system is ≥ 2.5 mg/mL.[10] | [5][10][11] |

| pKa | 8 ± 0.17 (Predicted) | [5][11] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Firmly pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 190 °C).

-

Reduce the heating rate to 1-2 °C per minute as the temperature nears the anticipated melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting point is reported as a range from the onset to the completion of melting. Due to decomposition, darkening of the sample may be observed.

Solubility Assessment (Qualitative and Quantitative)

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Qualitative Solubility:

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)

Procedure:

-

Place approximately 10 mg of this compound into a series of test tubes.

-

Add 1 mL of a selected solvent to the first test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent. If it does not dissolve, it is "insoluble." If some solid remains, it can be classified as "partially soluble."

-

Repeat the process for each solvent.

Quantitative Solubility (Stock Solution Preparation):

This protocol is useful for preparing solutions for biological assays or other applications requiring a known concentration.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bar

-

Solvent (e.g., DMSO)

-

Ultrasonic bath (optional)

Procedure:

-

Accurately weigh a specific mass of this compound (e.g., 10 mg).

-

Transfer the solid to a volumetric flask of appropriate size (e.g., 1 mL for a 10 mg/mL solution).

-

Add a portion of the desired solvent (e.g., DMSO) to the flask.

-

Agitate the mixture using a magnetic stirrer or by sonication until the solid is completely dissolved.[10]

-

Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mix the solution thoroughly to ensure homogeneity.

Mandatory Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a new batch of this compound.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. Bulk Density Formula: How to Calculate the Bulk Density of Materials [mandmmilling.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 302-1. How To Measure Bulk Density of Powder | Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter,Tap Density Tester,Bulk Density Tester [hmk-test.com]

- 8. scribd.com [scribd.com]

- 9. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 10. store.astm.org [store.astm.org]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Solubility Profile of (4-Boc-aminophenyl)boronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Boc-aminophenyl)boronic acid in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this guide presents known solubility values, qualitative assessments based on the behavior of analogous compounds, and a detailed experimental protocol for determining solubility.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | [4-(tert-Butoxycarbonylamino)phenyl]boronic acid | [1] |

| Synonyms | This compound, 4-(N-Boc-amino)phenylboronic acid | [2][3] |

| CAS Number | 380430-49-9 | |

| Molecular Formula | C11H16BNO4 | [1] |

| Molecular Weight | 237.06 g/mol | [1] |

| Appearance | White to brown crystalline powder or solid | [4][5] |

| Melting Point | 199-204 °C (decomposes) | [4] |

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in a limited number of solvent systems. This information is summarized in the table below.

| Solvent / Solvent System | Temperature | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (421.83 mM) | Requires ultrasonication | [6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (10.55 mM) | Clear solution for in vivo studies | [6] |

| Methanol | Not Specified | Soluble | Not Specified | [5] |

Predicted Solubility in Common Organic Solvents

Based on the solubility characteristics of structurally similar compounds, such as phenylboronic acid and other N-Boc protected amino-phenylboronic acids, a qualitative prediction of solubility in other common organic solvents can be inferred. The Boc protecting group generally increases lipophilicity, which can enhance solubility in less polar organic solvents compared to the unprotected analogue.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (e.g., Ethanol, Isopropanol) | High to Moderate | The compound is known to be soluble in methanol. Other short-chain alcohols are also likely to be effective solvents due to their polarity and hydrogen bonding capabilities. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The organic backbone of the molecule suggests that it will have appreciable solubility in these solvents. |

| Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) | Moderate | Ethers are good solvents for a wide range of organic compounds. Phenylboronic acid exhibits high solubility in ethers.[7] |

| Polar Aprotic Solvents (e.g., Acetonitrile, N,N-Dimethylformamide (DMF)) | High | Given the high solubility in DMSO, it is expected to be readily soluble in other polar aprotic solvents. |

| Non-polar Solvents (e.g., Hexanes, Toluene) | Low | Boronic acids and their N-Boc protected derivatives typically exhibit low solubility in non-polar hydrocarbon solvents.[7] |

Experimental Protocol: Determination of Solubility by the Dynamic Method

For precise quantitative solubility data, experimental determination is recommended. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids in organic solvents.[8][9][10]

Principle

A mixture of the solute (this compound) and the solvent of a known composition is heated at a controlled rate with constant stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.

Materials and Apparatus

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light transmission-based turbidity sensor (or visual observation)

-

Programmable heating/cooling circulator

Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a mixture of a precise mole fraction.

-

Heating and Stirring : Begin stirring the biphasic mixture vigorously and heat it at a slow, constant rate (e.g., 0.2-0.5 K/min) using the programmable circulator.

-

Equilibrium Point Determination : Continuously monitor the mixture. The temperature at which the last solid particles disappear, and the solution becomes clear, is the equilibrium solubility temperature. This can be determined by observing a sharp increase in light transmission with a turbidity sensor or by careful visual inspection.

-

Data Collection : Repeat the procedure for various compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides the currently available solubility data for this compound in organic solvents. While quantitative data is limited, the provided information, along with the detailed experimental protocol, serves as a valuable resource for scientists and researchers. The generation of more extensive, publicly available solubility data for this important building block would be of great benefit to the scientific community.

References

- 1. This compound | C11H16BNO4 | CID 3613184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 380430-49-9 | this compound - Synblock [synblock.com]

- 3. This compound | 380430-49-9 [chemicalbook.com]

- 4. This compound | 380430-49-9 [amp.chemicalbook.com]

- 5. This compound CAS#: 380430-49-9 [m.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the NMR Spectra of (4-Boc-aminophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of (4-Boc-aminophenyl)boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details the characteristic ¹H and ¹³C NMR spectral data, provides a standardized experimental protocol for acquiring these spectra, and illustrates a common application of this compound in a Suzuki-Miyaura coupling reaction workflow.

NMR Spectral Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data is compiled from various sources and predictive models. It is recommended to use an internal standard such as tetramethylsilane (B1202638) (TMS) for referencing.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the Boc protecting group, the aromatic protons, the amine proton, and the acidic protons of the boronic acid group.

| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| C(CH₃)₃ | ~1.50 | Singlet | - | 9H |

| Aromatic CH (ortho to -NHBoc) | ~7.45 | Doublet | ~8.5 | 2H |

| Aromatic CH (ortho to -B(OH)₂) | ~7.75 | Doublet | ~8.5 | 2H |

| NH | ~9.50 | Singlet | - | 1H |

| B(OH)₂ | ~8.00 | Broad Singlet | - | 2H |

Note: The chemical shifts of the NH and B(OH)₂ protons can be variable and are often concentration and solvent dependent. They may also exchange with deuterium (B1214612) in deuterated solvents like D₂O or CD₃OD, leading to their disappearance from the spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following are predicted and experimentally observed chemical shifts for this compound.

| Assignment | Chemical Shift (δ) / ppm |

| C (CH₃)₃ | ~28.3 |

| C (CH₃)₃ | ~80.0 |

| Aromatic C H (ortho to -NHBoc) | ~118.0 |

| Aromatic C H (ortho to -B(OH)₂) | ~136.0 |

| Aromatic C -NHBoc | ~142.0 |

| Aromatic C -B(OH)₂ | ~130.0 (often weak or unobserved) |

| C =O | ~153.0 |

Note: The carbon atom attached to the boron (ipso-carbon) often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the adjacent boron nucleus.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and minimize the exchange of the acidic B(OH)₂ and NH protons. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used, though proton exchange may be more rapid in protic solvents.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

Application in Suzuki-Miyaura Coupling: A Workflow

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. The following diagram illustrates the typical workflow for such a reaction.

Caption: Suzuki-Miyaura Coupling Workflow.

This workflow highlights the key stages of the reaction, from the initial setup of reactants and catalyst to the final analysis of the coupled product. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is the core of this powerful C-C bond-forming reaction.[1][2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][2]

References

An In-depth Technical Guide to the Infrared Spectroscopy of (4-Boc-aminophenyl)boronic acid

Introduction: Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of chemical compounds. For (4-Boc-aminophenyl)boronic acid, a key building block in organic synthesis and drug development, IR spectroscopy provides a molecular "fingerprint" by identifying its characteristic functional groups. This guide details the expected IR absorption data, provides a comprehensive experimental protocol for data acquisition, and illustrates the analytical workflow. The molecule contains a para-substituted phenyl ring, a Boc-protected amine (carbamate), and a boronic acid moiety, each contributing distinct vibrational modes to the IR spectrum.

Expected Infrared Absorption Data

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The precise peak positions can be influenced by intermolecular interactions, such as hydrogen bonding, particularly involving the boronic acid and N-H groups.[1] The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400–3200 | Boronic Acid (O-H) | O-H Stretch (H-bonded) | Strong, Broad |

| 3350–3310 | Carbamate (B1207046) (N-H) | N-H Stretch | Medium |

| ~3030 | Aromatic Ring (C-H) | C-H Stretch | Weak to Medium |

| 2980–2870 | tert-Butyl (C-H) | C-H Stretch (aliphatic) | Medium |

| 1730–1680 | Carbamate (C=O) | C=O Stretch ("Amide I") | Strong, Sharp |

| 1615–1580 | Aromatic Ring (C=C) | C=C Ring Stretch | Medium |

| 1550–1510 | Carbamate (N-H) | N-H Bend ("Amide II") | Medium |

| 1500–1450 | Aromatic Ring (C=C) | C=C Ring Stretch | Medium |

| 1380–1310 | Boronic Acid (B-O) | B-O Asymmetric Stretch | Strong |

| ~1365 | tert-Butyl (C-H) | C-H Bend (umbrella) | Medium |

| 1335–1250 | Aromatic Amine (C-N) | C-N Stretch | Strong |

| ~1190 | Boronic Acid (O-H) | O-H In-plane Bend | Medium |

| 850-800 | Aromatic Ring (C-H) | C-H Out-of-plane Bend | Strong |

This table is a compilation of typical frequency ranges for the specified functional groups. Actual peak positions may vary.

Key Interpretive Notes:

-

O-H and N-H Region (3400–3200 cm⁻¹): This region will likely be dominated by a very broad and strong absorption from the hydrogen-bonded O-H groups of the boronic acid.[1] The sharper N-H stretch of the carbamate group may appear as a shoulder on this broad peak.[2][3]

-

Carbonyl (C=O) Stretch (1730–1680 cm⁻¹): A strong, sharp peak in this region is highly characteristic of the Boc-protecting group's carbonyl stretch.[4][5] Its position can indicate the extent of hydrogen bonding.

-

B-O Stretch (1380–1310 cm⁻¹): A strong band in this region is a key indicator of the boronic acid functionality.[6][7][8]

-

Aromatic Substitution (850-800 cm⁻¹): A strong band in this "fingerprint" region is indicative of the 1,4- (para) substitution pattern on the phenyl ring due to C-H out-of-plane bending.[9]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

This protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for obtaining high-quality IR spectra of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

This compound (analyte)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die and hydraulic press

-

Spatula

-

Infrared lamp or oven (for drying)

Procedure:

-

Drying: Gently dry the analyte and the KBr powder under an infrared lamp or in a low-temperature oven to remove any residual moisture. Water displays a very broad O-H absorption that can obscure key spectral features.

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar. The optimal sample concentration in KBr is typically 0.2% to 1%.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the collar of the pellet-pressing die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Place the plunger into the die and transfer the entire assembly to the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Post-Analysis:

-

Clean the mortar, pestle, and die assembly thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and dry completely to prevent cross-contamination.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of a solid chemical sample like this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Synthesis of (4-Boc-aminophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Boc-aminophenyl)boronic acid , also known as 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.[1][2] Its utility primarily stems from its bifunctional nature, possessing a boronic acid moiety for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and a Boc-protected amine that allows for subsequent functionalization.[1] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 380430-49-9 | [1][3] |

| Molecular Formula | C11H16BNO4 | [4] |

| Molecular Weight | 237.06 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 199-204 °C (decomposes) | [3] |

| Purity | ≥95.0% | [3] |

Synthetic Pathways

The synthesis of this compound is most commonly achieved through the direct Boc-protection of 4-aminophenylboronic acid. This approach is efficient and proceeds under relatively mild conditions. An alternative strategy involves the synthesis of a protected precursor, such as the pinacol (B44631) ester of 4-aminophenylboronic acid, which can then be hydrolyzed to the desired product.

References

Commercial Availability and Applications of (4-Boc-aminophenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Boc-aminophenyl)boronic acid, also known as 4-(tert-Butoxycarbonylamino)phenylboronic acid, is a versatile synthetic building block with significant applications in organic chemistry and medicinal chemistry. Its structure, featuring a boronic acid moiety and a Boc-protected amine, makes it a valuable reagent for cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and a key component in the development of targeted therapeutics. This technical guide provides an in-depth overview of its commercial availability, key properties, and common applications, including detailed experimental considerations and relevant biological pathways.

Commercial Availability and Properties

This compound (CAS No. 380430-49-9) is readily available from a variety of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Key quantitative data from various suppliers are summarized in the table below for easy comparison.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Alfa Chemistry | - | C₁₁H₁₆BNO₄ | 237.06 | - | - |

| Chem-Impex | 95-105% (by titration) | C₁₁H₁₆BNO₄ | 237.06 | 204 (dec.) | White to off-white crystalline powder |

| MedChemExpress | 99.61% | C₁₁H₁₆BNO₄ | 237.06 | - | White to off-white solid |

| Santa Cruz Biotechnology | ≥99% | C₁₁H₁₆BNO₄ | 237.06 | - | - |

| Sigma-Aldrich | ≥95.0% | C₁₁H₁₆BNO₄ | 237.06 | 199-204 (dec.) | Solid |

| Thermo Scientific (Acros) | - | C₁₁H₁₆BNO₄ | 237.06 | - | - |

Experimental Protocols

General Handling and Storage

This compound is generally a stable, solid compound. However, as with all boronic acids, it is prudent to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is sensitive to strong oxidizing agents. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.

Representative Synthesis of a Related Compound: 4-Aminophenylboronic Acid Pinacol (B44631) Ester

Suzuki-Miyaura Coupling Reaction: A General Protocol

This compound is a common coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol that can be adapted for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Applications in Drug Discovery and Development

The unique chemical properties of boronic acids have positioned them as valuable pharmacophores in modern drug discovery. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of enzyme inhibitors and biosensors.

Serine Protease Inhibition

Arylboronic acids are known to be effective inhibitors of serine proteases. The mechanism of inhibition involves the formation of a stable tetrahedral intermediate with the serine residue in the active site of the enzyme, mimicking the transition state of peptide bond hydrolysis. The Boc-protected amine group in this compound can be deprotected to allow for further functionalization, enabling the synthesis of more complex and specific protease inhibitors.

Stability and Storage of Aminophenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acids (APBAs) are a class of synthetic organic compounds that have garnered significant interest in medicinal chemistry, diagnostics, and materials science. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, a functional group prevalent in many biological molecules such as sugars and glycoproteins. This property has led to their application in glucose sensing, drug delivery systems, and as intermediates in the synthesis of complex molecules.

However, the inherent chemical reactivity of the boronic acid group also presents challenges regarding the stability and proper storage of APBA compounds. Degradation can lead to a loss of potency, the formation of impurities, and unreliable experimental results. This technical guide provides a comprehensive overview of the stability of aminophenylboronic acids, recommended storage conditions, and detailed methodologies for assessing their stability.

Core Stability Considerations

The stability of aminophenylboronic acids is primarily influenced by their susceptibility to moisture, oxidation, and light. Understanding these factors is crucial for maintaining the integrity of these compounds.

2.1 Sensitivity to Moisture and Hydrolysis

Aminophenylboronic acids are hygroscopic and sensitive to moisture. In the presence of water, they can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon addition of water, it can complicate accurate weighing and preparation of solutions. Prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolytic degradation of the carbon-boron bond, although this is generally slower than oxidative degradation.

2.2 Oxidative Degradation

The boronic acid group is susceptible to oxidation, which is a major degradation pathway. Oxidative deboronation results in the cleavage of the carbon-boron bond to yield the corresponding aminophenol and boric acid. This process is often irreversible and leads to a complete loss of the desired chemical reactivity. The presence of oxidizing agents, even atmospheric oxygen, can promote this degradation. For some boronic acid derivatives, this oxidative pathway is the primary route of decomposition under both acidic and basic conditions.

2.3 Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can also induce degradation of aminophenylboronic acids. Photolytic degradation pathways can be complex and may involve the generation of radical species, leading to a variety of degradation products. Therefore, protection from light is a critical aspect of their storage.

Recommended Storage and Handling

To ensure the long-term stability of aminophenylboronic acids, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment.[1][2] Recommended temperatures are often between 2-8°C. For long-term storage, -20°C is also cited.[3] | Reduces the rate of chemical degradation. |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Container | Use tightly sealed containers. Amber glass vials are preferred. | Prevents ingress of moisture and air, and protects from light. |

| Light Exposure | Protect from light.[3] | Prevents photolytic degradation. |

| Handling | Handle in a well-ventilated area, preferably in a glove box under an inert atmosphere for sensitive applications. Avoid formation of dust and aerosols. | Minimizes exposure to atmospheric moisture and oxygen. Ensures user safety. |

Experimental Protocols for Stability Assessment

A thorough assessment of the stability of aminophenylboronic acids requires well-designed experimental protocols. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

4.1 Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradation products for analytical method development.[4][5][6][7]

4.1.1 General Procedure

A stock solution of the aminophenylboronic acid is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol). This stock solution is then subjected to various stress conditions as outlined in the table below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

| Stress Condition | Protocol |

| Acid Hydrolysis | To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[6][7] |

| Base Hydrolysis | To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[6][7] |

| Oxidative Degradation | To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6] |

| Thermal Degradation (Solid State) | Place the solid aminophenylboronic acid in a controlled temperature oven at 70°C for 48 hours. |

| Thermal Degradation (Solution) | Heat an aliquot of the stock solution at 70°C for 48 hours. |

| Photostability | Expose the solid aminophenylboronic acid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light. |

4.2 Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. For aminophenylboronic acids, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.[13][14][15][16][17][18][19][20]

4.2.1 Chromatographic Conditions (Example)

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the specific APBA)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

4.2.2 Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13] Validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any degradation peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for 3-Aminophenylboronic Acid

| Stress Condition | Time (hours) | % Assay of 3-APBA | % Degradation | No. of Degradation Products |

| Control | 24 | 99.8 | 0.2 | 0 |

| 1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |

| 1 M NaOH (60°C) | 24 | 78.5 | 21.5 | 3 |

| 3% H₂O₂ (RT) | 24 | 65.1 | 34.9 | 4 |

| Thermal (70°C, solid) | 48 | 98.9 | 1.1 | 1 |

| Thermal (70°C, solution) | 48 | 92.3 | 7.7 | 2 |

| Photostability (ICH Q1B) | - | 90.7 | 9.3 | 3 |

Table 2: Long-Term Stability Data for 3-Aminophenylboronic Acid at 25°C/60% RH

| Time (months) | % Assay | Total Impurities (%) | Appearance |

| 0 | 99.9 | 0.1 | White crystalline powder |

| 3 | 99.5 | 0.5 | White crystalline powder |

| 6 | 99.1 | 0.9 | Off-white crystalline powder |

| 12 | 98.2 | 1.8 | Slightly yellowish powder |

| 24 | 96.5 | 3.5 | Yellowish powder |

Visualizations

6.1 Degradation Pathway

The primary degradation pathway for aminophenylboronic acids is oxidative deboronation.

Caption: Oxidative Degradation Pathway of Aminophenylboronic Acid.

6.2 Experimental Workflow for Stability Testing

A systematic workflow is crucial for conducting comprehensive stability studies.

Caption: Workflow for Stability Assessment of Aminophenylboronic Acids.

6.3 Decision Tree for Storage Conditions

This decision tree provides a logical approach to determining appropriate storage conditions.

Caption: Decision Tree for Determining Appropriate Storage Conditions.

Conclusion

The stability of aminophenylboronic acids is a critical factor that influences their successful application in research and development. A thorough understanding of their degradation pathways, particularly their sensitivity to moisture, oxidation, and light, is paramount. By implementing the recommended storage and handling procedures and employing robust stability testing protocols, researchers can ensure the quality and reliability of these valuable chemical entities. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic evaluation of the stability of aminophenylboronic acids, ultimately contributing to more reproducible and accurate scientific outcomes.

References

- 1. 4-Aminophenylboronic acid | 89415-43-0 [amp.chemicalbook.com]

- 2. Cas 89415-43-0,4-Aminophenylboronic acid | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ikev.org [ikev.org]

- 12. jordilabs.com [jordilabs.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. japsonline.com [japsonline.com]

- 16. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the Safety and Handling of (4-Boc-aminophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for (4-Boc-aminophenyl)boronic acid, a key reagent in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is characterized by the presence of a boronic acid functional group and a tert-butyloxycarbonyl (BOC) protecting group on an aminophenyl ring.[2] This structure makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆BNO₄ | [3][4] |

| Molecular Weight | 237.06 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 199-204 °C (decomposes) | [1][5] |

| Solubility | Soluble in polar organic solvents such as DMSO.[2][6][7] | [2][6][7] |

| CAS Number | 380430-49-9 | [3][8] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | [3][8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [3][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 | [3][8] |

| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed | Warning | GHS07 | [3] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][8] |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Avoid formation of dust and aerosols.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and acids.[1] For long-term storage, temperatures of -20°C for up to 3 years (as a powder) are recommended.[7]

Experimental Protocols

This compound is a versatile reagent. Below are representative protocols for its use in a Suzuki-Miyaura coupling reaction and a subsequent Boc-deprotection.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous system)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents).

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Boc-Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free amine.

Materials:

-

Boc-protected compound (product from 4.1)

-

Dichloromethane (B109758) (DCM) or 1,4-dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M solution)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane or 1,4-dioxane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of the acid (e.g., 20-50% TFA in DCM, or a 4M HCl solution in dioxane).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.

Logical Relationships in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves several key steps, illustrating the logical relationship between the reactants and the palladium catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. toc.library.ethz.ch [toc.library.ethz.ch]

- 3. youtube.com [youtube.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound - HY-W000923 Hycultec GmbH [hycultec.de]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Boronic acids : preparation and applications in organic synthesis and medicine : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

The Enduring Significance of the Boc Protecting Group in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, prized for its reliability, ease of introduction, and facile, yet selective, removal. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its application in protecting various functional groups, experimental protocols for its installation and cleavage, and its strategic role in complex molecular syntheses.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group used primarily for amines, but also for alcohols and thiols. Its widespread use stems from its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] Crucially, the Boc group is highly susceptible to cleavage under acidic conditions, a property that allows for its selective removal in the presence of other protecting groups, forming the basis of orthogonal protection strategies.[1][2]

The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O). The reaction typically proceeds via nucleophilic attack of the functional group (e.g., an amine) on one of the carbonyl carbons of Boc anhydride.[3] Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5]

Mechanism of Boc Protection and Deprotection

The mechanisms for the introduction and removal of the Boc group are well-established and fundamental to its application.

Boc Protection Mechanism

The protection of an amine with Boc anhydride can proceed with or without a base. In the presence of a base, the reaction is generally faster. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butoxide. The base then deprotonates the newly formed carbamate.[6]

Figure 1: Mechanism of base-catalyzed Boc protection of an amine.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen.[4] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][7] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4] The tert-butyl cation can be trapped by scavengers or eliminated to form isobutene.[8]

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of various functional groups using the Boc protecting group.

Protection of Functional Groups

General Workflow for Boc Protection:

Figure 3: General experimental workflow for Boc protection.

Protection of Primary Amines:

-

Reagents and Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol, or water)

-

Optional Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.[9]

-

If using a base, add it to the solution.

-

Add the di-tert-butyl dicarbonate to the stirred solution.[9]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with 1 M HCl (if a base was used), followed by saturated aqueous NaHCO₃ and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[9]

-

Protection of Alcohols and Phenols:

-

Reagents and Materials:

-

Alcohol or Phenol (B47542) (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0-2.3 equiv.)

-

Solvent (e.g., water:acetone mixture, or solvent-free)

-

Optional Catalyst: Lewis acid (e.g., Zn(OAc)₂) or Base (e.g., DMAP)

-

Standard laboratory glassware

-

-

Procedure (for Phenols in water:acetone):

-

Dissolve the phenol in a 9.5:0.5 mixture of water and acetone.[4]

-

Add a solution of di-tert-butyl dicarbonate in the same solvent mixture dropwise.[4]

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate.[4]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent in vacuo.

-

Purify the product by silica (B1680970) gel column chromatography.[4]

-

Protection of Thiols:

-

Note: The protection of thiols as S-Boc derivatives is less common due to the lability of the S-Boc group. Alternative protecting groups are often preferred. However, under specific conditions, S-Boc protection can be achieved.

-

General Considerations: The reaction of thiols with Boc anhydride can be catalyzed by bases. Careful control of reaction conditions is necessary to avoid side reactions.

Deprotection of Boc-Protected Functional Groups

Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM):

-

Reagents and Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Optional Scavenger (e.g., anisole, thioanisole (B89551) for sensitive residues)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature. The reaction is usually rapid, often completing within 30 minutes to 2 hours.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.[11]

-

Deprotection using Hydrochloric Acid (HCl) in Dioxane:

-

Reagents and Materials:

-

Boc-protected compound

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of dioxane.

-

Add the 4 M HCl in dioxane solution.[12]

-

Stir the mixture at room temperature for 30 minutes to 4 hours.[4][12]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.[4]

-

The solid can be collected by filtration and washed with diethyl ether.[4][11]

-

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical quantitative data.

Table 1: Boc Protection of Various Functional Groups

| Substrate Type | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |

| Primary Amine | (Boc)₂O | TEA | DCM | RT | 1-6 h | >90 | [3][9] |

| Amino Acid | (Boc)₂O | NaOH/Et₃N | Water/Dioxane | RT | 2-4 h | 60-93 | [5][8] |

| Phenol | (Boc)₂O | None | Water:Acetone | RT | 0.5-2 h | >90 | [4] |

| Alcohol (Primary) | (Boc)₂O | Zn(OAc)₂ | Neat | 50 | 1-2 h | ~90 | [13] |

| Aromatic Amine | (Boc)₂O | None | Methanol | RT | <1 min - 2 h | High | [14] |

Table 2: Boc Deprotection under Various Conditions

| Substrate Type | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |

| N-Boc Amine | 25-50% TFA | DCM | RT | 0.5-2 h | >95 | [10][15] |

| N-Boc Amino Acid | 4 M HCl | Dioxane | RT | 0.5 h | >95 | [12][16][17] |

| N-Boc Indole | None | HFIP | 150 (MW) | 5 min | 97-99 | [18] |

| O-Boc Phenol | None | Water | 80 | 1-4 h | >90 | [4] |

| N-Boc Amine | Oxalyl Chloride | Methanol | RT | 1-4 h | up to 90 | [19] |

Orthogonal Protection Strategies and Applications in Drug Development

A key advantage of the Boc group is its role in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).[20] In the "Boc/Bzl" strategy, the α-amino group of amino acids is protected with the acid-labile Boc group, while the side chains are protected with groups that are cleaved by stronger acids like hydrogen fluoride (B91410) (HF), such as benzyl (B1604629) (Bzl) ethers.[20][21] This allows for the selective deprotection of the α-amino group at each coupling step without affecting the side-chain protecting groups.[21]

Figure 4: Boc/Bzl orthogonal strategy in solid-phase peptide synthesis.